

ZM241385: Comprehensive Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: ZM241385

Cat. No.: B1684409

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the solubility, preparation, and application of **ZM241385**, a potent and selective antagonist of the adenosine A2A receptor (A2AR). The following protocols and data are intended to facilitate the effective use of this compound in a laboratory setting.

Solubility Profile

ZM241385 exhibits high solubility in dimethyl sulfoxide (DMSO) but is practically insoluble in aqueous solutions and ethanol.^[1] It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can significantly reduce the solubility of the compound.^{[1][2]} For complete dissolution in DMSO, ultrasonication may be required.^[2]

Quantitative Solubility Data

The following table summarizes the reported solubility of **ZM241385** in various solvents.

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	100 mg/mL[2]	296.44 mM[2]	Requires sonication. Use of fresh, non-hygroscopic DMSO is critical.[2]
DMSO	67 mg/mL[1]	198.61 mM[1]	Moisture-absorbing DMSO reduces solubility.[1]
Water	Insoluble[1]	-	
Ethanol	Insoluble[1]	-	

In Vitro and In Vivo Solution Preparation Protocols

Due to its poor aqueous solubility, **ZM241385** requires specific formulations for both in vitro and in vivo experiments. Stock solutions are typically prepared in 100% DMSO and stored at -20°C or -80°C.[2] Working solutions are then prepared by diluting the DMSO stock into an appropriate vehicle.

Preparation of Stock Solutions in DMSO

Materials:

- **ZM241385** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Ultrasonic bath

Protocol:

- Weigh the desired amount of **ZM241385** powder in a sterile tube.

- Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL or 67 mg/mL).
- Vortex the solution vigorously.
- If the compound does not fully dissolve, place the tube in an ultrasonic bath for several minutes until the solution is clear.[\[2\]](#)
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[\[2\]](#)

Preparation of Working Solutions for In Vitro Assays (e.g., Cell Culture)

For cell-based assays, the final concentration of DMSO should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.

Protocol:

- Thaw a frozen aliquot of the **ZM241385** DMSO stock solution.
- Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired concentration.
- Ensure the final DMSO concentration in the culture does not exceed cytotoxic levels. For example, a 1:1000 dilution of a 100 mM stock solution into media will result in a final concentration of 100 μ M **ZM241385** with 0.1% DMSO.

Preparation of Working Solutions for In Vivo Administration

Several formulations using co-solvents are recommended for preparing **ZM241385** for in vivo use. The choice of vehicle depends on the route of administration and the required concentration.

Protocol 1: PEG300, Tween-80, and Saline Formulation[\[2\]](#)

- Final Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
- Achievable Solubility: ≥ 5 mg/mL (14.82 mM)[2]
- Start with a 50 mg/mL stock solution of **ZM241385** in DMSO.
- To prepare 1 mL of working solution, add 100 μ L of the DMSO stock solution to 400 μ L of PEG300 and mix thoroughly.
- Add 50 μ L of Tween-80 and mix until the solution is clear.
- Add 450 μ L of saline to reach the final volume of 1 mL and mix well.

Protocol 2: SBE- β -CD in Saline Formulation[2]

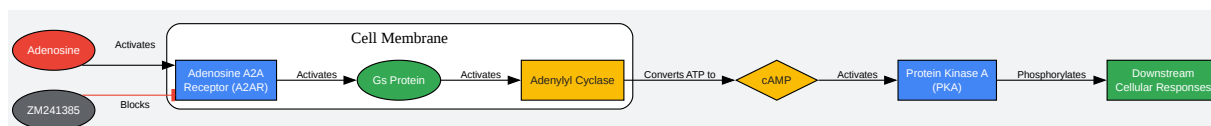
- Final Composition: 10% DMSO, 90% (20% SBE- β -CD in Saline)
- Achievable Solubility: ≥ 5 mg/mL (14.82 mM)[2]
- Start with a 50 mg/mL stock solution of **ZM241385** in DMSO.
- To prepare 1 mL of working solution, add 100 μ L of the DMSO stock solution to 900 μ L of a 20% SBE- β -CD solution in saline.
- Mix thoroughly until a clear solution is obtained.

Protocol 3: Corn Oil Formulation[2]

- Final Composition: 10% DMSO, 90% Corn Oil
- Achievable Solubility: ≥ 5 mg/mL (14.82 mM)[2]
- Start with a 50 mg/mL stock solution of **ZM241385** in DMSO.
- To prepare 1 mL of working solution, add 100 μ L of the DMSO stock solution to 900 μ L of corn oil.
- Mix thoroughly. This formulation may be suitable for intraperitoneal injections.[2]

Mechanism of Action and Signaling Pathway

ZM241385 is a selective antagonist of the adenosine A2A receptor (A2AR), a G protein-coupled receptor (GPCR).[3][4] The A2AR is predominantly coupled to the Gs alpha subunit of heterotrimeric G proteins.[5] Activation of A2AR by its endogenous ligand, adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating physiological responses such as vasodilation and immunosuppression.[4] By binding to the A2AR, **ZM241385** competitively blocks the binding of adenosine, thereby inhibiting this signaling cascade.[6]

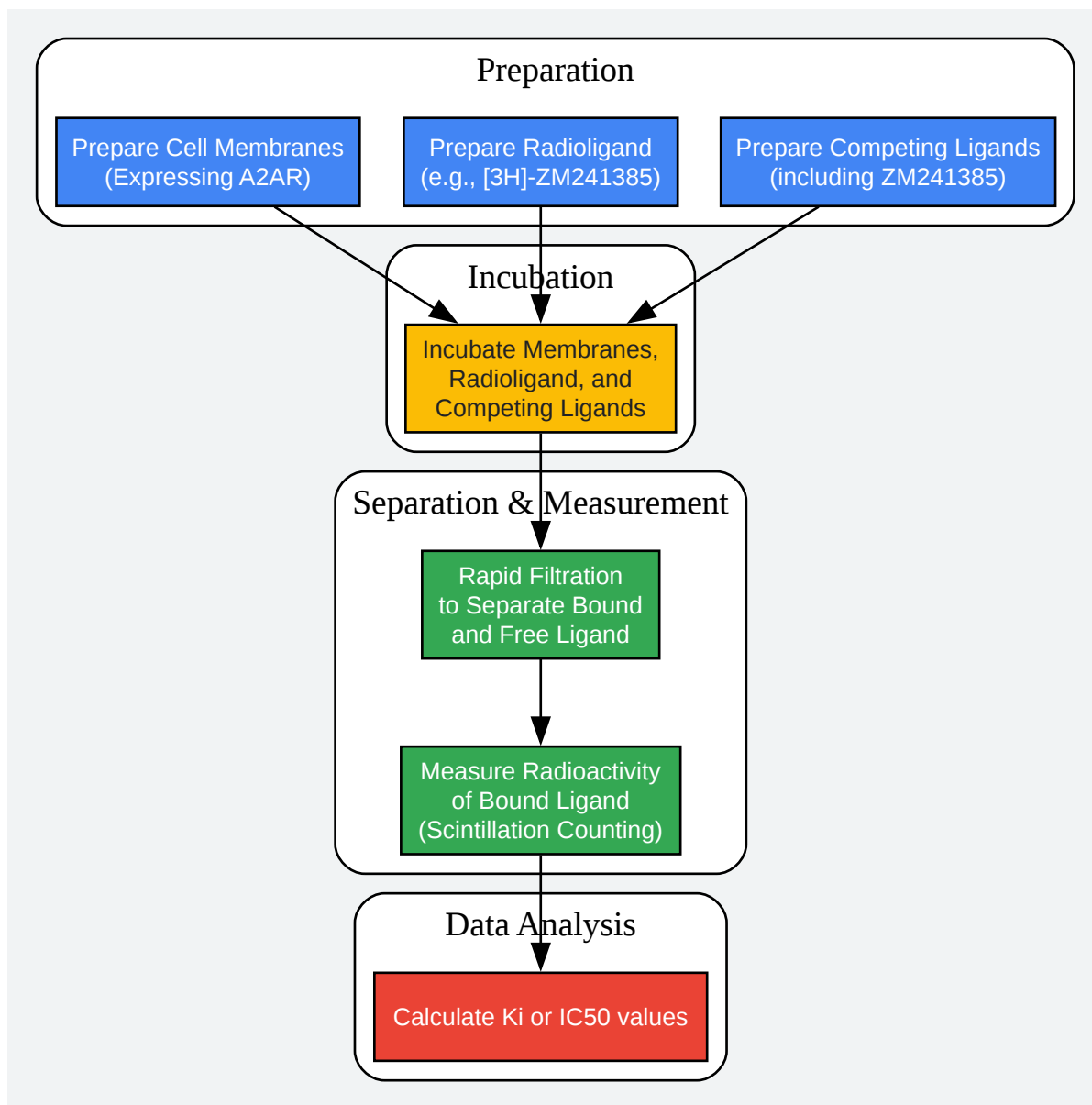


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Caption: **ZM241385** blocks adenosine-mediated A2AR signaling.

Experimental Workflow: Radioligand Binding Assay

A common application of **ZM241385** is in competitive radioligand binding assays to determine its affinity for the A2A receptor or to screen other compounds.[3][7]



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Caption: Workflow for a competitive radioligand binding assay.

Protocol: Competitive Radioligand Displacement Assay

This protocol is a general guideline for determining the binding affinity of a test compound against the A2A receptor using [3H]-**ZM241385** as the radioligand.

Materials:

- Cell membranes expressing the human A2A receptor

- [3H]-**ZM241385** radioligand
- Unlabeled **ZM241385** (for determining non-specific binding)
- Test compounds
- Assay Buffer (e.g., 25 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)[7]
- 96-well plates
- Glass fiber filters
- Filtration apparatus
- Scintillation counter and fluid

Protocol:

- Preparation: Dilute the cell membranes, [3H]-**ZM241385**, and test compounds to their working concentrations in the assay buffer.
- Assay Setup: In a 96-well plate, add the following to each well:
 - 25 µL of cell membrane suspension.[7]
 - 25 µL of [3H]-**ZM241385**. [7]
 - 25 µL of assay buffer (for total binding) or 100 µM unlabeled **ZM241385** (for non-specific binding) or various concentrations of the test compound.[7]
- Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.[3][7]
- Filtration: Rapidly terminate the assay by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

- **Washing:** Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
- **Measurement:** Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and calculate the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

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